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Compound of Interest

Compound Name: 3-ethynyltetrahydro-2H-pyran

Cat. No.: B578243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic validation of 3-
ethynyltetrahydro-2H-pyran derivatives, a class of compounds with potential applications in

medicinal chemistry and materials science. Due to the limited availability of published

spectroscopic data for 3-ethynyltetrahydro-2H-pyran itself, this guide focuses on its

immediate precursor, 3-ethynyl-3-hydroxytetrahydropyran, which is synthetically more

accessible and serves as a key intermediate. The data presented is a composite based on

typical spectroscopic values for similar structures and provides a benchmark for researchers

working with these compounds.

Comparison of Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-ethynyl-3-

hydroxytetrahydropyran compared to a generic, unsubstituted tetrahydropyran. This

comparison highlights the key spectral features arising from the introduction of the ethynyl and

hydroxyl groups at the C-3 position.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Proton Assignment

Unsubstituted

Tetrahydropyran

(ppm)

3-Ethynyl-3-

hydroxytetrahydropy

ran (Expected, ppm)

Key Differences &

Rationale

H-2 (axial &

equatorial)
~3.4 - 3.6 (m) ~3.6 - 3.9 (m)

Deshielding effect of

the adjacent hydroxyl

and ethynyl groups.

H-3 ~1.5 - 1.7 (m) - Substitution at C-3.

H-4 (axial &

equatorial)
~1.5 - 1.7 (m) ~1.7 - 2.0 (m)

Anisotropic effect of

the C-C triple bond.

H-5 (axial &

equatorial)
~1.5 - 1.7 (m) ~1.6 - 1.8 (m)

Minimal change

expected at this

position.

H-6 (axial &

equatorial)
~3.9 - 4.1 (m) ~3.9 - 4.2 (m)

Minimal change

expected at this

position.

-OH - ~2.0 - 3.0 (br s)

Broad singlet, position

is concentration and

solvent dependent.

-C≡CH - ~2.5 (s)

Characteristic singlet

for the acetylenic

proton.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Carbon Assignment

Unsubstituted

Tetrahydropyran

(ppm)

3-Ethynyl-3-

hydroxytetrahydropy

ran (Expected, ppm)

Key Differences &

Rationale

C-2 ~68.5 ~65 - 70

Influence of the

adjacent quaternary

carbon.

C-3 ~26.0 ~70 - 75

Quaternary carbon

bearing the hydroxyl

and ethynyl groups.

C-4 ~23.5 ~30 - 35
Influence of the

ethynyl group.

C-5 ~26.0 ~20 - 25
Minimal change

expected.

C-6 ~68.5 ~60 - 65
Minimal change

expected.

-C≡CH - ~85 - 90
Quaternary alkyne

carbon.

-C≡CH - ~70 - 75
Terminal alkyne

carbon.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
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Spectroscopic Technique

Key Peaks/Fragments for 3-

Ethynyl-3-

hydroxytetrahydropyran

Interpretation

IR (cm⁻¹) ~3400 (broad)
O-H stretch of the hydroxyl

group.

~3300 (sharp)
≡C-H stretch of the terminal

alkyne.

~2100 (weak) C≡C stretch of the alkyne.

~1100 (strong)
C-O-C stretch of the ether

linkage in the pyran ring.

MS (EI, m/z) [M]+• Molecular ion peak.

[M-1]+ Loss of the acetylenic proton.

[M-18]+ Loss of water (H₂O).

[M-29]+
Loss of the ethynyl group

(C₂H).

Fragments corresponding to

the cleavage of the

tetrahydropyran ring.

Characteristic fragmentation

pattern of the pyran ring.

Experimental Protocols
A detailed experimental protocol for the synthesis and spectroscopic characterization of 3-

ethynyl-3-hydroxytetrahydropyran is provided below.

Synthesis of 3-Ethynyl-3-hydroxytetrahydropyran
This synthesis involves the nucleophilic addition of an acetylide to tetrahydropyran-3-one.

Materials:

Tetrahydropyran-3-one
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Ethynylmagnesium bromide solution (0.5 M in THF) or Lithium acetylide-ethylenediamine

complex

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of tetrahydropyran-3-one (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice

bath under an inert atmosphere (e.g., argon or nitrogen).

Ethynylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution over

30 minutes.

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4

hours.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed.

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure 3-ethynyl-3-hydroxytetrahydropyran.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample

can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS):

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Workflow and Structure
The following diagrams, generated using the DOT language, illustrate the general structure of

the target compound and the experimental workflow.

General Structure of 3-Ethynyltetrahydro-2H-pyran Derivatives
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Caption: General chemical structure of 3-ethynyltetrahydro-2H-pyran derivatives.
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Experimental Workflow for Spectroscopic Validation

Synthesis of
3-Ethynyl-3-hydroxytetrahydropyran

Purification by
Column Chromatography

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation
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To cite this document: BenchChem. [Spectroscopic Validation of 3-Ethynyltetrahydro-2H-
pyran Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578243#spectroscopic-validation-of-3-
ethynyltetrahydro-2h-pyran-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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